molecular formula C18H17F3N2O4 B2419982 6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide CAS No. 2034389-61-0

6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide

Cat. No. B2419982
CAS RN: 2034389-61-0
M. Wt: 382.339
InChI Key: UGJXDHZUNRHUGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide” is a complex organic molecule. It contains a tetrahydrofuran ring, which is a common motif in many pharmaceuticals and natural products . The compound also contains a trifluoromethoxy group attached to a benzyl group, which could potentially increase its lipophilicity and membrane permeability .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydrofuran ring, a benzyl group, and a trifluoromethoxy group. The spatial arrangement of these groups could significantly influence the compound’s physical and chemical properties, as well as its biological activity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The tetrahydrofuran ring could potentially undergo reactions at the oxygen atom or at the carbon atoms of the ring. The trifluoromethoxy group is generally considered stable under physiological conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group could increase the compound’s lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Antiprotozoal Activity
Nicotinamide derivatives also show promise in medicinal chemistry, particularly in the development of antiprotozoal agents. Ismail et al. (2003) synthesized a series of compounds, including 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine, demonstrating significant activity against Trypanosoma b.rhodesiense and Plasmodium falciparum. These findings are instrumental in guiding the development of new therapeutic agents for protozoal infections, showcasing the versatility of nicotinamide derivatives in addressing global health challenges (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).

Role in Redox Chemistry
Nicotinamide-based compounds have found their role in redox chemistry as well. Paul, Arends, and Hollmann (2014) discuss synthetic nicotinamide cofactor analogues, especially 1,4-dihydronicotinamide derivatives and their use in redox reactions. These compounds mimic the function of natural NAD(P)H in enzymatic and chemical reactions, providing a simplified and effective approach for redox transformations. This research opens up new avenues for the application of nicotinamide derivatives in organic synthesis and biocatalysis, offering a bridge between biochemistry and synthetic chemistry (Paul, Arends, & Hollmann, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. Without specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it’s being developed as a pharmaceutical, future studies might focus on optimizing its synthesis, evaluating its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .

properties

IUPAC Name

6-(oxolan-3-yloxy)-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O4/c19-18(20,21)27-14-4-1-12(2-5-14)9-23-17(24)13-3-6-16(22-10-13)26-15-7-8-25-11-15/h1-6,10,15H,7-9,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJXDHZUNRHUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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